6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a pyrazole ring fused to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Cyclization: The pyrazole derivative is then subjected to cyclization with an appropriate precursor to form the tetrahydroquinoline structure. This step often involves the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Materials Science: The compound is studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its combination of a pyrazole ring and a tetrahydroquinoline structure provides a versatile scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H15N3/c1-16-9-12(8-15-16)10-4-5-13-11(7-10)3-2-6-14-13/h4-5,7-9,14H,2-3,6H2,1H3 |
InChI Key |
DICXTCMRJIRDKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)NCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.